Neoantimycin
Overview
Description
Neoantimycin is a member of the antimycin family, known for its unique structural features and biological activities. It is characterized by a 15-membered tetralactone ring and shows potential as a regulator of oncogenic proteins GRP78/BiP and K-Ras, highlighting its significance in cancer research (Skyrud et al., 2018).
Synthesis Analysis
The synthesis of Neoantimycin and its analogs, such as Isoneoantimycin, involves complex processes. Recent studies have achieved the total synthesis of Isoneoantimycin, taking into account the biosynthetic pathways of Neoantimycin (Usuki et al., 2023).
Molecular Structure Analysis
Neoantimycin’s structure includes a 15-membered tetralactone ring with multiple functional groups. The absolute stereochemistry of Neoantimycin has been studied through methods like NMR spectroscopy, revealing intricate details about its molecular configuration (Takeda et al., 1998).
Chemical Reactions and Properties
Neoantimycin’s biosynthesis involves nonribosomal peptide synthetase and polyketide synthase pathways. The compound has shown effectiveness in inhibiting cancer cell growth through its interaction with specific proteins. This makes it a valuable compound for the development of anticancer therapies (Lin et al., 2019).
Scientific Research Applications
Antibiotic Properties and Immunological Responses:
- Neoantimycin's role as an antibiotic was explored in the context of immune-tolerogenic antigen-presenting cells (APCs) generation in offspring of treated pregnant mothers, potentially protecting them from diabetes (Hu et al., 2016).
Agricultural Applications:
- In agriculture, Neoantimycin (specifically as neomycin) has been found effective in inhibiting plant pathogenic bacteria, such as those causing citrus bacterial canker, cabbage soft rot, ginger bacterial wilt, and rice bacterial blight (Ke et al., 2011).
Cancer Research and Treatment:
- In cancer research, targeting neoantigens, which could include neoantimycin derivatives, has been shown to increase antitumor immunity, providing a basis for personalized cancer immunotherapy (Yarchoan et al., 2017).
- Neoantimycin and its analogs demonstrate potential as anticancer agents, effectively regulating oncogenic proteins such as GRP78/BiP and K-Ras (Skyrud et al., 2018).
- Analogues like Unantimycin B show selective anticancer activities and can be targeted for improved production in streptomycetes (Zhou et al., 2021).
- Neoantimycin analogs exhibit excellent cytotoxicity against human carcinoma cell lines, with some demonstrating lower toxicity in noncancerous cells (Lin et al., 2019).
Cholesterol and Hypercholesterolemia Treatment:
- Neomycin, a neoantimycin derivative, has been used successfully for long-term serum cholesterol reduction in the treatment of hypercholesterolemia (Miettinen, 1977).
Biochemical Research:
- Research into neoantimycin's biosynthesis has been instrumental in understanding its role in inhibiting oncogenic K-Ras, marking it as a potential therapeutic agent (Salim et al., 2014).
- Isoneoantimycin, a minor metabolite of neoantimycin, represents a novel antibiotic structure within the antimycin family (Usuki et al., 2023).
Structural and Chemical Studies:
- The identification and structural elucidation of various neoantimycin derivatives have been important in exploring their biological activities, such as the chemical variation from the neoantimycin depsipeptide assembly line (Li et al., 2013).
Future Directions
properties
IUPAC Name |
N-(15-benzyl-10-butan-2-yl-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJATTFJYJZEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neoantimycin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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